molecular formula C13H11BrO5 B2625237 Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-26-3

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2625237
CAS No.: 308295-26-3
M. Wt: 327.13
InChI Key: DEWAXLBVKWQCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₃H₁₁BrO₅, molecular weight: 327.13 g/mol) is a substituted benzofuran derivative characterized by a bromo substituent at position 6, a formyl group at position 4, a hydroxyl group at position 5, and a methyl group at position 2 on the benzofuran core. The ethyl ester at position 3 enhances its lipophilicity compared to methyl ester analogs. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromo, formyl) and electron-donating (hydroxy, methyl) groups, which influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO5/c1-3-18-13(17)10-6(2)19-9-4-8(14)12(16)7(5-15)11(9)10/h4-5,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAXLBVKWQCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)C=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by formylation and esterification. For instance, bromination of 5-hydroxybenzofuran derivatives with dioxane dibromide leads to the formation of 6-bromo derivatives, which can then be subjected to formylation using the Duff reaction to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Conversion to 6-bromo-4-formyl-5-oxo-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: Formation of ethyl 6-bromo-4-hydroxymethyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and formyl groups can participate in electrophilic interactions, while the hydroxy and carboxylate groups can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Methyl Ester Analogs

  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Substituents: Bromo (C4), dibromoacetyl (C6), hydroxy (C5), methyl (C2), methyl ester (C3). Key Differences: Replacement of the formyl group (C4) with bromo and substitution of the ethyl ester with a methyl ester. Biological Activity: Halogenated acetyl groups (e.g., dibromoacetyl) are associated with altered cytotoxicity profiles, though brominated derivatives generally exhibit lower cytotoxicity than non-brominated precursors .

Ethyl Ester Derivatives with Varied Substituents

  • Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Substituents: Bromo (C6), (4-methylbenzyl)oxy (C5), phenyl (C2), ethyl ester (C3). Key Differences: Replacement of the formyl (C4) and hydroxy (C5) groups with a bulky (4-methylbenzyl)oxy group and a phenyl group at C2.
  • Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Substituents: Bromo (C6), cinnamyloxy (C5), methyl (C2), ethyl ester (C3). Molecular weight (415.3 g/mol) is significantly higher than the target compound, impacting pharmacokinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C₁₃H₁₁BrO₅ 327.13 4-formyl, 5-hydroxy, 6-bromo ~2.1*
Methyl Ester Analog (III) C₁₂H₉Br₃O₅ 451.92 4-bromo, 6-(dibromoacetyl) ~3.5
Ethyl 6-bromo-5-(cinnamyloxy) Derivative C₂₁H₁₉BrO₅ 415.30 5-(cinnamyloxy), 2-methyl ~5.7

*Estimated using XLogP3 .

  • Solubility: The target compound’s hydroxyl and formyl groups enhance polarity compared to analogs with non-polar substituents (e.g., methylbenzyloxy). However, the ethyl ester and bromo group counterbalance this, favoring moderate solubility in organic solvents .
  • Hydrogen Bonding : The hydroxy and formyl groups in the target compound facilitate hydrogen bonding, influencing crystal packing and interactions with biological targets. In contrast, methyl ester analogs (e.g., III) lack this formyl-driven H-bonding capacity .

Biological Activity

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H11BrO5C_{13}H_{11}BrO_5. Its structure features a benzofuran nucleus, which is known for contributing to various biological activities. The presence of functional groups such as the formyl and hydroxy groups enhances its reactivity and biological potential.

1. Anti-Tumor Activity

Benzofuran derivatives are well-documented for their anti-cancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Case Study: In vitro studies have demonstrated that related benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures had IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines A2780 .
CompoundCell LineIC50 (μM)
Compound 32A278012
Compound 33A278011

2. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been extensively studied. This compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings: A study examined various benzofuran derivatives and found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and C. albicans. This indicates a strong potential for use in treating bacterial infections.
PathogenMIC (mg/mL)
E. coli0.0048
C. albicans0.039

3. Anti-inflammatory Activity

Benzofuran compounds are also noted for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

  • Mechanism of Action: Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives indicates that modifications at specific positions significantly influence their biological activity. For instance, the introduction of halogens or hydroxyl groups at the C6 position has been associated with enhanced anti-tumor activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with bromination of a benzofuran precursor, followed by formylation and esterification. Critical steps include controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR track reaction progress and confirm intermediate purity .
  • Yield Optimization : Adjust catalyst loading (e.g., Pd/C for hydrogenation) and reaction time (12–24 hrs) to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., bromine, formyl, hydroxyl) and confirm regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 357.2 for [M+H]+^+) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Comparative SAR Studies : Compare halogen substitutions (Br vs. Cl) and substituent positions to assess bioactivity variations. For example, bromine enhances electrophilic reactivity, potentially increasing enzyme inhibition .
  • Dose-Response Analysis : Use IC50_{50} assays to differentiate true activity from cytotoxicity. Contradictions may arise from varying assay conditions (e.g., pH, cell lines) .
  • Meta-Analysis : Cross-reference data from independent studies to identify consensus mechanisms (e.g., kinase inhibition vs. receptor antagonism) .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced pharmacological properties?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures to map yield-purity trade-offs .
  • High-Throughput Screening : Use robotic platforms to test >100 conditions/day for derivatization (e.g., substituting formyl with acetyl groups) .
  • Table : Yield Optimization for Key Derivatives
DerivativeSolventCatalystYield (%)Purity (%)
AcetylDMFPd/C7899
NitroTHFCuI6595

Q. How does SHELX software enhance crystallographic analysis of this compound?

  • Workflow :

  • Structure Solution : SHELXD locates heavy atoms (e.g., Br) via Patterson methods, while SHELXE refines phases for high-resolution data (<1.0 Å) .
  • Validation : Check R-factors (<5%) and electron density maps to confirm hydroxyl and formyl positions .
  • Twinned Data : SHELXL handles twinning by modeling pseudo-merohedral twins, critical for anisotropic refinement .

Q. What mechanistic insights explain substituent effects on reactivity and bioactivity?

  • Key Findings :

  • Bromine : Increases electrophilicity at C-6, facilitating nucleophilic aromatic substitution (e.g., with amines) .
  • Formyl Group : Participates in Schiff base formation with lysine residues in target enzymes, altering binding affinity .
  • Hydroxyl Group : Hydrogen-bonding with catalytic serine in hydrolases enhances inhibitory potency .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in disease pathways?

  • Experimental Design :

  • Pull-Down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with EGFR kinase) to predict interaction hotspots .
  • In Vivo Pharmacokinetics : Track compound distribution via radiolabeling (e.g., 14^{14}C) in murine models .

Data Contradiction Analysis

Q. Why do similar benzofuran derivatives exhibit divergent biological activities?

  • Resolution Strategies :

  • Crystallographic Comparison : Overlay SHELX-refined structures to identify steric clashes or conformational changes affecting binding .
  • Solubility Profiling : Measure logP values; higher lipophilicity (e.g., due to methyl groups) may reduce aqueous solubility and apparent activity .
  • Table : Activity vs. Substituent Effects
SubstituentlogPIC50_{50} (µM)Target
Br3.20.45Kinase A
Cl2.81.20Kinase B

Key Resources

  • Synthesis Protocols : Optimized procedures from .
  • Software : SHELX suite for crystallography ; Gaussian for MD simulations .
  • Biological Assays : Kinase inhibition kits (e.g., ADP-Glo™) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.